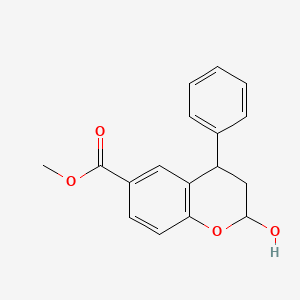

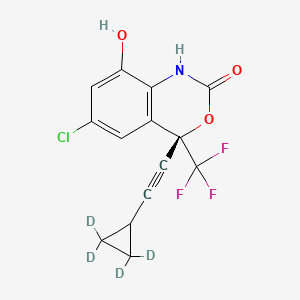

3,4,5-Trimethoxybenzaldehyde-d9

Overview

Description

3,4,5-Trimethoxybenzaldehyde-d9 is used in the synthesis of trimethoprim and psychedelic phenethylamines. It can also be used in the production of plastic additives .

Synthesis Analysis

3,4,5-Trimethoxybenzaldehyde dimethyl acetal can be prepared by reacting 3,4,5-trimethoxybenzaldehyde with trimethyl orthoformate .Molecular Structure Analysis

The molecular formula of 3,4,5-Trimethoxybenzaldehyde-d9 is C10H12O4. The molecular weight is 205.25 g/mol . The InChI is 1S/C10H12O4/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-6H,1-3H3/i1D3,2D3,3D3 .Chemical Reactions Analysis

3,4,5-Trimethoxybenzaldehyde dimethyl acetal may be used to synthesize 3,5-dimethoxy-4-ethylbenzaldehyde, which is an intermediate for preparing 4-alkyl-3,5-dihydroxy-substituted trans-stilbenes .Physical And Chemical Properties Analysis

The molecular weight of 3,4,5-Trimethoxybenzaldehyde-d9 is 205.25 g/mol . The exact mass is 205.13004957 g/mol . The compound has a complexity of 169 .Scientific Research Applications

Catalytic Oxidation of Lignins

Catalytic oxidation processes involving lignins to produce aromatic aldehydes such as vanillin (3-methoxy-4-hydroxybenzaldehyde) and syringaldehyde (3,5-dimethoxy-4-hydroxybenzaldehyde) highlight the importance of understanding chemical structures and reactivity. This research area explores the influence of various factors on the yield of aldehydes and the process selectivity, offering insights into potential chemical transformations and applications of similar compounds (Tarabanko & Tarabanko, 2017).

Synthesis and Antioxidant Evaluation

Research on isoxazolone derivatives, including those synthesized from aromatic aldehydes, underscores the significance of synthetic methods and the evaluation of biological activities. This work contributes to understanding how derivatives of aromatic aldehydes, potentially including "3,4,5-Trimethoxybenzaldehyde-d9," could be synthesized and applied in medicinal chemistry for their antioxidant properties (Laroum et al., 2019).

Environmental Impact and Toxicology Studies

Studies on the environmental fate, behavior, and toxicological impacts of chemicals provide a framework for assessing potential environmental and health risks associated with chemical compounds. For example, research on the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) offers a model for understanding how "3,4,5-Trimethoxybenzaldehyde-d9" might behave in the environment and its potential impacts (Islam et al., 2017).

Safety And Hazards

Future Directions

properties

IUPAC Name |

3,4,5-tris(trideuteriomethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-6H,1-3H3/i1D3,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPHQOIGEOHXOGX-GQALSZNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC(=CC(=C1OC([2H])([2H])[2H])OC([2H])([2H])[2H])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662220 | |

| Record name | 3,4,5-Tris[(~2~H_3_)methyloxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5-Trimethoxybenzaldehyde-d9 | |

CAS RN |

1189721-06-9 | |

| Record name | 3,4,5-Tris[(~2~H_3_)methyloxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3,4-Dimethoxy[7-13C]-benzoate](/img/structure/B562363.png)

![benzhydryl (6R,7R)-7-[(2-bromoacetyl)amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B562366.png)

![(3aS,6aR)-1,3-Dibenzyltetrahydro-1H-selenopheno[3,4-d]imidazole-2,4-dione](/img/structure/B562369.png)

![2-Thiophenecarboxylic acid,4-nitro-5-[2-(1-phenylethylidene)hydrazinyl]-](/img/structure/B562371.png)

![N,N-Diisopropyl-d14-3-[(5-methoxycarbonyl)-2-hydroxy)phenyl]-3-phenyl-propylamine](/img/structure/B562383.png)